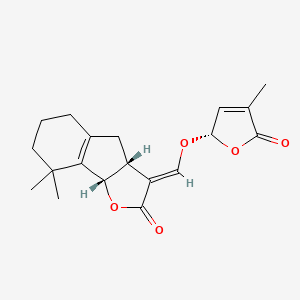
2'-epi-5-Deoxystrigol
Overview
Description
2'-epi-5-Deoxystrigol is a useful research compound. Its molecular formula is C19H22O5 and its molecular weight is 330.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2'-epi-5-Deoxystrigol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2'-epi-5-Deoxystrigol including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties :
- The total synthesis of 5-deoxystrigol, which is closely related to 2'-epi-5-Deoxystrigol, was achieved through key steps involving reductive carbon-carbon bond formations (Shoji, Suzuki, & Ueda, 2009).
Bioconversion in Plants :
- 2'-epi-5-Deoxystrigol undergoes bioconversion in plants like sorghum, where it is absorbed by roots, converted to related compounds, and then exuded. This conversion involves cytochrome P450, indicating a complex biochemical pathway (Motonami et al., 2013).
Role in Strigolactone Biosynthesis :
- In rice, 2'-epi-5-Deoxystrigol is an intermediate in the biosynthesis of strigolactones, a class of phytohormones. Specific enzymes, such as those from the cytochrome P450 family, are involved in its conversion to other strigolactones (Zhang et al., 2014).
Inhibition Studies for Strigolactone Biosynthesis :
- Research on strigolactone-biosynthesis inhibitors like TIS108 has shown that reducing the level of 2'-epi-5-Deoxystrigol in plants like rice and Arabidopsis can significantly impact their growth and development (Ito et al., 2013).
- Tebuconazole derivatives have also been identified as potent inhibitors of strigolactone biosynthesis, specifically targeting the production of 2'-epi-5-Deoxystrigol (Ito et al., 2013).
Biological Activities and Applications :
- Strigolactones, including compounds like 2'-epi-5-Deoxystrigol, play vital roles in plant development and interaction with the environment. They are involved in seed germination of parasitic plants and in promoting symbiosis with mycorrhizal fungi. The structural variations of strigolactones, including the 2'-epi form, contribute to their diverse biological activities (Yoneyama, Xie, Yoneyama, & Takeuchi, 2009).
properties
IUPAC Name |
(3E,3aR,8bS)-8,8-dimethyl-3-[[(2S)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-3a,4,5,6,7,8b-hexahydroindeno[1,2-b]furan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O5/c1-10-7-14(23-17(10)20)22-9-13-12-8-11-5-4-6-19(2,3)15(11)16(12)24-18(13)21/h7,9,12,14,16H,4-6,8H2,1-3H3/b13-9+/t12-,14+,16+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTUQXRFEBHUBA-MDVYPADHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(OC1=O)OC=C2C3CC4=C(C3OC2=O)C(CCC4)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@H](OC1=O)O/C=C/2\[C@H]3CC4=C([C@H]3OC2=O)C(CCC4)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-epi-5-Deoxystrigol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



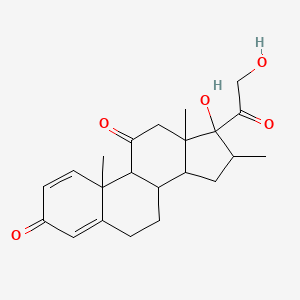


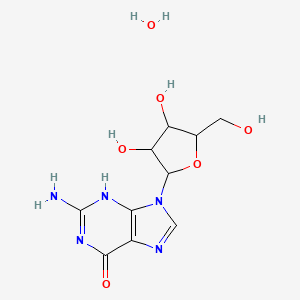
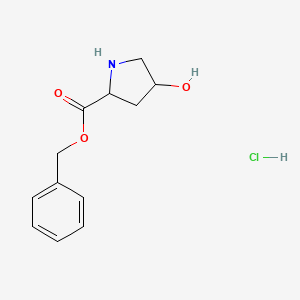
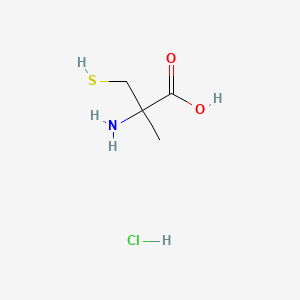
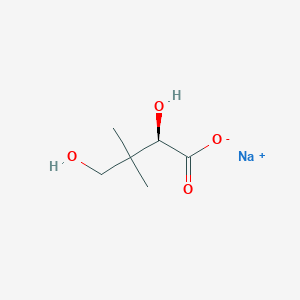

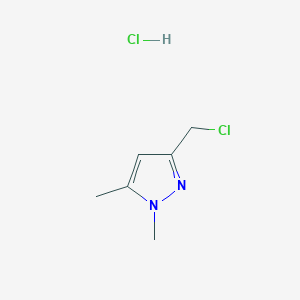

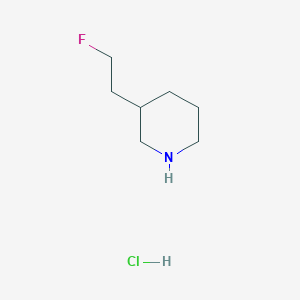
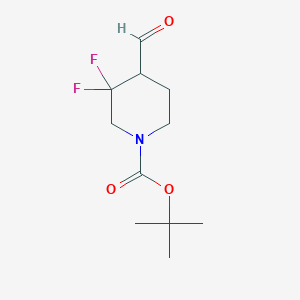

![Methyl 2-[3,5-dibromo-4-(4-methoxy-3-propan-2-ylphenoxy)phenyl]propanoate](/img/structure/B8036325.png)